molecular formula C12H10ClNO2 B6415176 MFCD18323661 CAS No. 1261959-21-0

MFCD18323661

Cat. No.: B6415176
CAS No.: 1261959-21-0
M. Wt: 235.66 g/mol
InChI Key: WNHMPUDIHRCTHR-UHFFFAOYSA-N
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Description

MFCD18323661 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323661 involves specific reaction conditions and reagents. One common method includes a one-step synthesis process that ensures seamless contact between the reactants, facilitating efficient electron transfer across the interface . This method often involves the use of non-precious metal cocatalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve advanced techniques such as vacuum filtration, spin coating, and spray coating to ensure high purity and yield . These methods are optimized to maintain the structural integrity and reactivity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18323661 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.

Common Reagents and Conditions

The compound reacts with a range of reagents under specific conditions. For instance, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents like hydrogen or metal hydrides .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of specific oxides, while reduction might yield different reduced forms of the compound.

Scientific Research Applications

MFCD18323661 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18323661 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects . The exact pathways and molecular targets can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD18323661 include those with comparable chemical structures and reactivity. Examples include other catalysts and reagents used in similar applications .

Uniqueness

What sets this compound apart from similar compounds is its unique ability to facilitate efficient electron transfer and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(13)6-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMPUDIHRCTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692671
Record name 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-21-0
Record name 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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